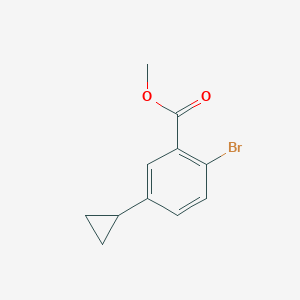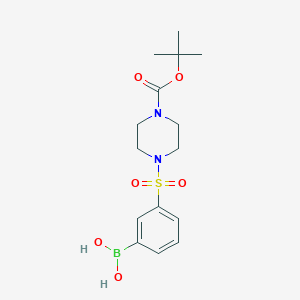
4-(Bromomethyl)-3-nitropyridine
Descripción general
Descripción
4-(Bromomethyl)-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group at the 4-position and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-nitropyridine typically involves the bromination of 3-nitropyridine derivatives. One common method is the radical bromination of 4-methyl-3-nitropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient heat management .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-(Aminomethyl)-3-nitropyridine.
Oxidation: 4-(Formyl)-3-nitropyridine or 4-(Carboxyl)-3-nitropyridine.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3-nitropyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3-nitropyridine largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by forming covalent bonds with active site residues.
Receptor Modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
- 4-(Bromomethyl)-2-nitropyridine
- 4-(Bromomethyl)-3-chloropyridine
- 4-(Bromomethyl)-3-methylpyridine
Comparison: 4-(Bromomethyl)-3-nitropyridine is unique due to the presence of both a bromomethyl and a nitro group on the pyridine ring. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Compared to its analogs, the nitro group in the 3-position significantly influences its electronic properties and reactivity, making it particularly useful in specific synthetic applications .
Propiedades
IUPAC Name |
4-(bromomethyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNNXIMJLFYEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 4-(bromomethyl)-3-nitropyridine with aromatic amines?
A: The research paper [] highlights that this compound reacts with aromatic amines to produce 2H-pyrazolo[3,4-c]pyridines (VI). This reaction occurs at elevated temperatures, suggesting a cyclization mechanism where the amine nitrogen attacks the carbon adjacent to the nitro group, displacing the bromide and forming the fused ring system.
Q2: Are there alternative reaction pathways observed for this compound with aromatic amines?
A: While the formation of 2H-pyrazolo[3,4-c]pyridines (VI) is favored at higher temperatures, the research suggests that at room temperature, this compound can undergo direct substitution with aromatic amines. [] This indicates that reaction conditions play a crucial role in determining the final product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)

![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride](/img/structure/B1404228.png)

![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)
